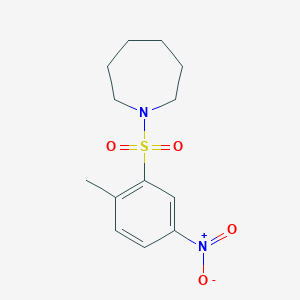

1-(2-METHYL-5-NITROBENZENESULFONYL)AZEPANE

Description

Significance of Seven-Membered Nitrogen Heterocycles in Synthetic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are crucial structural motifs found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov Their non-planar and flexible conformations allow for diverse three-dimensional arrangements, which can be advantageous for binding to biological targets. researchgate.net The synthesis of these rings, however, can be challenging, making the development of new methodologies an active area of research. researchgate.netnih.gov Azepane and its derivatives have significant pharmacological and therapeutic applications. dntb.gov.uaresearchgate.net The unique flexibility of the seven-membered ring has garnered considerable attention in both the materials and medicinal industries. nepjol.info

Role of Sulfonyl Groups in Organic Transformations

The sulfonyl group (–SO₂–) is a powerful electron-withdrawing group that plays a multifaceted role in organic synthesis. fiveable.me When attached to a nitrogen atom, as in a sulfonamide, it can act as a protecting group, reducing the nucleophilicity and basicity of the amine. chem-station.com This allows for selective reactions at other positions in the molecule. Furthermore, the sulfonyl group can influence the reactivity of adjacent atoms and can be involved in a variety of chemical transformations, including nucleophilic substitution and elimination reactions. fiveable.mersc.org The introduction of a sulfonyl group can also impact the physical properties of a molecule, such as its solubility and crystallinity. fiveable.me

Historical Context and Evolution of Azepane Synthesis Methodologies

The synthesis of azepanes has evolved significantly over the years. Early methods often involved ring-closing reactions of long-chain amino-halides or esters, which could be low-yielding and lacked stereocontrol. Over time, more sophisticated strategies have been developed, including ring-expansion reactions of smaller, more readily available cyclic precursors like piperidines. rsc.org Other notable methods include Beckmann rearrangements of cyclohexanone (B45756) oximes and various cycloaddition reactions. The continual challenge for synthetic chemists has been to develop methods that are efficient, scalable, and provide control over the stereochemistry of the final product. researchgate.net

Overview of Contemporary Research Approaches for Complex N-Heterocycles

Modern synthetic chemistry has seen the advent of powerful new techniques for the construction of complex N-heterocycles. nih.gov Catalysis, particularly using transition metals, has revolutionized the field, enabling the formation of carbon-nitrogen bonds with high efficiency and selectivity. acs.org Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offer a highly atom-economical approach. acs.org Additionally, photoredox catalysis and other light-mediated reactions are emerging as sustainable methods for heterocycle synthesis. researchgate.net These advanced strategies are crucial for accessing novel and structurally diverse N-heterocyclic compounds for various applications. mdpi.com

Synthesis and Properties of 1-(2-Methyl-5-nitrobenzenesulfonyl)azepane

The primary route to synthesizing this compound involves the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with azepane. This is a classic nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride. The nitrogen atom of the azepane ring acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

A plausible synthetic scheme is as follows:

Figure 1: Proposed synthesis of this compound from 2-methyl-5-nitrobenzenesulfonyl chloride and azepane.

The starting material, 2-methyl-5-nitrobenzenesulfonyl chloride, can be prepared from p-nitrotoluene through a sulfonation reaction with chlorosulfonic acid. google.com

Physicochemical Properties

The expected physicochemical properties of this compound can be inferred from its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 314.36 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Spectroscopic Data

The structural confirmation of this compound would rely on standard spectroscopic techniques.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the azepane ring, the methyl group on the benzene (B151609) ring, and the aromatic protons. The chemical shifts would be influenced by the electron-withdrawing sulfonyl and nitro groups. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the azepane ring, the benzene ring, and the methyl group. |

| IR Spectroscopy | Characteristic absorption bands for the sulfonyl group (S=O stretching), the nitro group (N-O stretching), C-N bonds, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Research Findings and Potential Applications

While specific research on this compound is limited, the broader class of N-sulfonylazepanes and related sulfonamides have been investigated for various potential applications. The presence of the nitro group and the sulfonyl moiety in the target molecule suggests that it could be a subject of interest in medicinal chemistry. Sulfonamides are a well-established class of pharmacophores with a wide range of biological activities. fiveable.me

The structural features of this compound, combining a flexible seven-membered ring with a rigid, electron-deficient aromatic system, could make it a candidate for screening in various biological assays. The nitro group can also serve as a handle for further chemical modifications, such as reduction to an amine, which would open up avenues for synthesizing a library of related compounds for structure-activity relationship studies.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-11-6-7-12(15(16)17)10-13(11)20(18,19)14-8-4-2-3-5-9-14/h6-7,10H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGJTAXDGIDBBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis of 1 2 Methyl 5 Nitrobenzenesulfonyl Azepane

Identification of Key Disconnection Points and Synthetic Vectors

The most prominent functional group in the target molecule is the sulfonamide. The carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds associated with the sulfonamide group are common points for disconnection in retrosynthesis. For 1-(2-methyl-5-nitrobenzenesulfonyl)azepane, the most logical and strategically sound disconnection is at the S-N bond. This bond is typically formed in the forward synthesis by the reaction of a secondary amine with a sulfonyl chloride.

This disconnection simplifies the target molecule into two key synthons:

Azepane Cation Synthon: This is conceptually represented as a positively charged azepane moiety, which in a practical synthetic context corresponds to the neutral azepane molecule.

2-Methyl-5-nitrobenzenesulfonyl Anion Synthon: This anionic species is synthetically equivalent to 2-methyl-5-nitrobenzenesulfonyl chloride, an electrophilic reagent.

The corresponding synthetic vectors, therefore, involve the nucleophilic attack of the secondary amine, azepane, on the electrophilic sulfur atom of 2-methyl-5-nitrobenzenesulfonyl chloride. This reaction is a standard and highly reliable method for the formation of sulfonamides, typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

Retrosynthetic Disconnection of the Target Molecule

Strategic Analysis of Azepane Ring Precursors

Key synthetic strategies for the azepane ring include:

Beckmann Rearrangement: The classical synthesis involves the Beckmann rearrangement of cyclohexanone (B45756) oxime to yield ε-caprolactam, followed by reduction of the lactam (amide) to the cyclic amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reductive Amination: Cyclization of 6-aminohexanol or the reductive amination of hexane-1,6-dial can also yield the azepane ring, though these routes can be challenging due to the entropic unfavorability of forming a seven-membered ring.

Ring Expansion: More recent methods focus on the ring expansion of smaller, more readily available piperidine (B6355638) rings. rsc.org This can be achieved through various protocols, offering stereoselective and regioselective control. rsc.org

Hydrogenolysis: On an industrial scale, azepane can be produced by the partial hydrogenolysis of hexamethylenediamine. wikipedia.org

| Synthetic Method | Key Precursor(s) | Brief Description | Reference(s) |

| Beckmann Rearrangement & Reduction | Cyclohexanone | Rearrangement of cyclohexanone oxime to ε-caprolactam, followed by reduction. | - |

| Ring Expansion | Substituted Piperidines | Expansion of a six-membered ring to a seven-membered ring. | rsc.org |

| Hydrogenolysis | Hexamethylenediamine | Partial hydrogenolysis of a linear diamine. | wikipedia.org |

| Tandem Amination/Cyclization | Functionalized Allenynes | Copper(I)-catalyzed reaction with primary or secondary amines. | nih.gov |

Approaches for the Regioselective Introduction of the 2-Methyl-5-Nitrobenzenesulfonyl Moiety

The second key precursor is 2-methyl-5-nitrobenzenesulfonyl chloride. Its synthesis requires the regioselective functionalization of a simple aromatic starting material. The most common and direct precursor for this moiety is 4-nitrotoluene (B166481) (p-nitrotoluene).

The synthesis proceeds via an electrophilic aromatic substitution reaction, specifically chlorosulfonation. google.com The reaction of 4-nitrotoluene with chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring:

The methyl group (-CH₃) is an activating, ortho-, para- directing group.

The nitro group (-NO₂) is a deactivating, meta- directing group.

Both groups direct the incoming electrophile (the chlorosulfonyl group) to the position ortho to the methyl group and meta to the nitro group. This convergence of directing effects leads to the highly regioselective formation of the desired 2-methyl-5-nitrobenzenesulfonyl chloride product. google.com

| Reaction | Starting Material | Reagent(s) | Product | Reference(s) |

| Chlorosulfonation | 4-Nitrotoluene | Chlorosulfonic acid (ClSO₃H) | 2-Methyl-5-nitrobenzenesulfonyl chloride | google.comchemicalbook.com |

Methodological Considerations for Functional Group Interconversions and Protective Group Chemistry

A thorough retrosynthetic analysis also considers potential manipulations of functional groups and the use of protecting groups, which can enhance the efficiency and scope of the synthesis.

Functional Group Interconversions (FGI): The nitro group (-NO₂) on the benzene ring is a versatile functional group that can be readily converted into other functionalities. A common and important FGI is the reduction of the nitro group to an amine (-NH₂). This can be achieved under various conditions, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or using reducing metals in acidic media (e.g., Sn/HCl or Fe/HCl). A patent describes a process for the hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride to produce 2-methyl-5-aminobenzenesulfonamide. google.com This FGI opens up possibilities for further derivatization of the target molecule, allowing for the synthesis of a library of related compounds from a common intermediate.

Protective Group Chemistry: In the direct synthesis of this compound from its two primary precursors, protecting groups are generally not required. The azepane nitrogen is sufficiently nucleophilic to react with the sulfonyl chloride without interference from other parts of the molecules.

However, the benzenesulfonyl group itself can be viewed as a protecting group for the amine. The N-sulfonyl bond is exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidative and reductive reagents. This stability makes sulfonamides useful for protecting amines during multi-step syntheses. While cleavage of the N-sulfonyl bond is challenging, it can be accomplished under specific, often harsh, reductive conditions (e.g., using sodium in liquid ammonia (B1221849) or sodium naphthalenide). This consideration is important when designing syntheses of more complex molecules where the azepane nitrogen might need to be revealed at a later stage.

Synthetic Methodologies for 1 2 Methyl 5 Nitrobenzenesulfonyl Azepane and Analogues

Direct N-Sulfonylation Approaches

Direct N-sulfonylation is a common and straightforward method for the synthesis of sulfonamides. This approach involves the reaction of a suitable amine with a sulfonyl chloride.

Amine-Sulfonyl Chloride Coupling Strategies (e.g., utilizing 2-methyl-5-nitrobenzenesulfonyl chloride)

The most direct route to 1-(2-methyl-5-nitrobenzenesulfonyl)azepane is the coupling of azepane with 2-methyl-5-nitrobenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at the sulfonyl group, where the secondary amine (azepane) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.

The general reaction is as follows:

Azepane + 2-Methyl-5-nitrobenzenesulfonyl chloride → this compound + HCl

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically employed. Common bases for this transformation include tertiary amines such as triethylamine (B128534) or pyridine, or inorganic bases like potassium carbonate. The choice of base and solvent can significantly influence the reaction rate and yield.

Optimization of Reaction Conditions for Efficient Sulfonylation

The efficiency of the N-sulfonylation reaction is dependent on several factors, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is crucial for achieving high yields and purity of the desired sulfonamide.

Microwave-assisted synthesis has emerged as a rapid and efficient method for N-sulfonylation, often proceeding under solvent- and catalyst-free conditions. This technique can significantly reduce reaction times and improve yields. For instance, the microwave-assisted reaction of various amines with p-toluenesulfonyl chloride has been shown to proceed to completion in as little as 1.5 to 7 minutes with excellent yields. nih.gov

The selection of the base is also critical. While tertiary amines are commonly used, atomized sodium in a mixture of ethanol (B145695) and THF under sonication has also been reported as an effective system for the N-sulfonylation of amines, imides, and amides, with reactions completing in 2-8 minutes. researchgate.net

For the synthesis of sulfonamides from sulfonyl chlorides and secondary cyclic amines, various conditions have been explored. The following table summarizes some optimized conditions for sulfonamide synthesis, which can be adapted for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for Sulfonamide Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Dichloromethane | Room Temp | 1-3 h | Good to Excellent |

| 2 | Pyridine | Dichloromethane | Room Temp | 2-4 h | Good |

| 3 | K2CO3 | Acetonitrile (B52724) | Reflux | 4-8 h | Moderate to Good |

| 4 | None (Microwave) | None | 50 | 1.5-7 min | Excellent |

| 5 | Atomized Na | EtOH/THF | 25 | 2-8 min | Excellent |

Ring Expansion Strategies for Azepane Core Formation

An alternative approach to the synthesis of this compound involves the initial formation of the azepane ring, which can then be subjected to N-sulfonylation. Ring expansion strategies are powerful methods for the synthesis of seven-membered rings from more readily available five- or six-membered precursors.

Piperidine (B6355638) Ring Expansion Methodologies

The ring expansion of piperidine derivatives offers a stereoselective and regioselective route to azepanes. rsc.orgnih.gov This methodology can be particularly useful for the synthesis of chiral azepane derivatives. The strategy often involves the introduction of a suitable leaving group on a side chain attached to the piperidine ring, followed by an intramolecular nucleophilic attack that triggers the ring expansion.

Palladium-catalyzed rearrangements of 2-vinyl piperidines have been shown to be an efficient method for a two-carbon ring expansion to provide azepanes. acs.org These reactions are typically mild and can tolerate a range of functional groups.

Schmidt Reaction Variants in Azepane Synthesis

The Schmidt reaction, which involves the reaction of an azide (B81097) with a carbonyl compound under acidic conditions, can be adapted for the synthesis of lactams, which are precursors to cyclic amines like azepane. chimia.ch The intramolecular Schmidt reaction is particularly useful for the synthesis of bicyclic lactams and can be a powerful tool for constructing complex nitrogen-containing heterocycles. nih.govunc.edu

For example, the reaction of a 6-azido-cycloheptanone derivative under acidic conditions could, in principle, lead to the formation of an azepan-2-one, which can then be reduced to the corresponding azepane. The regioselectivity of the Schmidt reaction can be influenced by the reaction conditions and the structure of the substrate. nih.gov

Rearrangement Reactions (e.g., Stevens Rearrangement in Azepines)

The Stevens rearrangement is a base-promoted 1,2-migration in quaternary ammonium (B1175870) salts, which can be utilized in the synthesis of amines. wikipedia.org While it typically leads to the formation of rearranged amines, it can also be applied to the synthesis of heterocyclic systems. In the context of azepine synthesis, the Stevens rearrangement of suitable N-ylides derived from piperidinium (B107235) salts can lead to the formation of a seven-membered ring. The resulting azepine can then be reduced to the corresponding azepane.

The reaction mechanism is thought to involve the formation of an ylide intermediate, followed by either a concerted or a radical-mediated rearrangement. The choice of a strong base is crucial for the initial deprotonation to form the ylide.

Cycloaddition Reactions for Seven-Membered Ring Construction

Cycloaddition reactions are powerful tools for the convergent assembly of cyclic structures, offering an efficient route to seven-membered rings. researchgate.net Various cycloaddition strategies have been developed to access the azepane core, each utilizing different building blocks and reaction pathways.

While traditionally used for five-membered rings, [3+2] cycloaddition strategies involving aziridines have been adapted for the synthesis of larger ring systems. A notable method involves a formal [3+2+2] cycloaddition of aziridines with two alkyne molecules. thieme-connect.comresearchgate.net This reaction is catalyzed by hexafluoroantimonic acid (HSbF6) and provides a mild and general route to diversely substituted azepine derivatives. thieme-connect.com The reaction proceeds through the formation of a zwitterionic 1,3-dipole intermediate from the aziridine, which then undergoes a two-step addition to the alkynes. thieme-connect.com This methodology is effective for various 1-tosylaziridines and tolerates a range of ring-substituted aryl, heteroaryl, and aliphatic terminal alkynes, affording azepine derivatives in moderate to good yields. thieme-connect.com

Another approach involves the Lewis acid-mediated [3+2] cycloaddition of N-(sulfonyl)- or N-(sulfamoyl)aziridines with alkenes. researchgate.net This reaction provides rapid access to 1-azaspiroalkanes, demonstrating the utility of aziridines as synthons for complex nitrogen-containing scaffolds. researchgate.net

Table 1: Examples of Azepine Synthesis via [3+2+2] Cycloaddition of Aziridines

| Aziridine Reactant | Alkyne Reactant(s) | Catalyst | Product | Yield (%) | Reference |

| 1-Tosylaziridine | Phenylacetylene (2 equiv.) | HSbF6 | 2,7-Diphenyl-1-tosyl-1H-azepine | 57-78 | thieme-connect.com |

| Substituted 1-Tosylaziridines | Various terminal alkynes | HSbF6 | Substituted Azepine Derivatives | 55-78 | thieme-connect.com |

The [4+3] cycloaddition represents a highly effective and convergent method for constructing seven-membered rings. A key development in this area is the palladium-catalyzed asymmetric cycloaddition of trimethylenemethane (TMM) donors with 1-azadienes (or azadienes). researchgate.netnih.gov This strategy provides an alternative and powerful approach to chiral azepines. researchgate.net For instance, the reaction between benzofuran-derived azadienes and amino-trimethylenemethanes furnishes chiral benzofuro[3,2-b]azepine frameworks in high yields (up to 98%) and with excellent stereoselectivities. researchgate.net Similarly, using a methylene-trimethylenemethane donor with an azadiene under palladium catalysis affords benzofuro[3,2-b]azepine-derived exocyclic chiral allenes. nih.gov

Another variant employs the Lewis acid-catalyzed (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes. nih.gov This method, often using ytterbium triflate (Yb(OTf)3) as a catalyst, produces densely substituted azepanones in good to excellent yields and with high diastereoselectivity. nih.gov The development of an asymmetric version has been achieved using a copper triflate (Cu(OTf)2) catalyst with a trisoxazoline (Tox) ligand. nih.gov Furthermore, vinyl ketenes can serve as 1,4-dipolar surrogates in a formal (4+3)-cycloaddition with N-sulfonyl-1,2,3-triazoles, catalyzed by Rh(II), to construct azepinone products in yields up to 98%. researchgate.net

Table 2: Palladium-Catalyzed Asymmetric [4+3] Cycloaddition for Chiral Azepine Synthesis

| 1,3-Dipole | 1-Azadiene | Catalyst System | Product Type | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Amino-TMM | Benzofuran-derived azadiene | Palladium | Benzofuro[3,2-b]azepine | up to 98 | >99% | researchgate.net |

| Methylene-TMM | Benzofuran-derived azadiene | Palladium | Benzofuro[3,2-b]azepine-derived allene | Good to excellent | up to 99% | nih.gov |

The [5+2] cycloaddition strategy offers another convergent route to seven-membered nitrogen heterocycles. A notable example is the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles, which generates air-stable azomethine ylides. nih.govchemeketa.edu These intermediates can then participate in a multicomponent [5+2] cycloaddition reaction to form biologically active 1,4-diazepine compounds. nih.govchemeketa.edu

A different approach utilizes a photochemical two-step formal [5+2] cycloaddition. scispace.comorganic-chemistry.org This method involves the condensation of readily available pyrrolidinones with aldehydes to form N-vinylpyrrolidinones. organic-chemistry.org Subsequent photochemical rearrangement under UV light induces a ring expansion, yielding densely functionalized azepin-4-ones in good yields. scispace.comorganic-chemistry.org This transformation is considered a photo-Fries-like rearrangement and provides a facile procedure for accessing azepane derivatives. scispace.com

[6+1] annulation provides a unique approach to constructing seven-membered rings by combining a six-atom component with a single-atom unit. Lewis acid-catalyzed [6+1] annulation reactions of 2-cyano-1-propargyl- and 2-alkynyl-1-cyanomethyl-indoles with a Reformatsky reagent have been described for the synthesis of azepino[1,2-a]indole amines. researchgate.net These reactions proceed through a 7-endo-mode cyclization of β-aminoacrylate intermediates. researchgate.net

A more recent metal-free approach involves a [6+1] annulation via a cascade 1,6-hydride transfer/cyclization. nih.gov In this method, a specially designed 4-amino-indole-3-carbaldehyde acts as a novel six-atom synthon, which reacts with arylamines and malononitrile. nih.gov This redox-neutral process smoothly provides a wide range of polycyclic 3,4-fused azepinoindoles in yields up to 94%, with water as the only byproduct, highlighting its high step- and atom-economy. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, offers powerful and versatile methods for constructing azepane rings through cyclizations and aminations, often providing access to complex molecular architectures.

Palladium catalysis is a cornerstone in the synthesis of nitrogen heterocycles, with intramolecular amination of alkenes being a powerful approach. uwindsor.ca The key initial step is an aminopalladation reaction, which forms an N-C bond and a C-Pd bond. uwindsor.ca The subsequent fate of the alkyl-palladium intermediate can be controlled by the reaction conditions to achieve various transformations, including aza-Wacker type cyclizations. uwindsor.casemanticscholar.org For example, a palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides has been developed to access highly substituted aza[3.1.0]bicycles. semanticscholar.org

Palladium catalysts also enable novel annulation strategies. A Pd-catalyzed [5+2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed to assemble tricyclic 2-benzazepines. nih.gov This reaction involves a twofold C-H activation of both aryl and heteroaryl C-H bonds. nih.gov Such C-H activation strategies represent a sustainable and efficient approach to building complex heterocyclic systems. nih.gov The versatility of palladium catalysis allows for the rapid assembly of hetero-fused tricyclic derivatives, which are prevalent in biologically active compounds. nih.gov

Rhodium-Catalyzed Transformations

Rhodium catalysis offers several powerful methods for the synthesis of azepine and azepane derivatives through various modes of action, including cycloadditions and rearrangements. acs.org A notable strategy involves the sequential Rh(II)-catalyzed intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid, which is generated from a 1-sulfonyl-1,2,3-triazole bearing a tethered diene. jetir.org This leads to a transient 1-imino-2-vinylcyclopropane intermediate that undergoes a rapid 1-aza-Cope rearrangement to yield fused dihydroazepine derivatives in moderate to excellent yields. jetir.org

Another approach utilizes the reactivity of α-imino rhodium carbenes to initiate a formal 1,3-migration of hydroxy or acyloxy groups. The subsequent selective annulation of the resulting zwitterionic intermediates provides an efficient route to various azepane derivatives. nih.govrsc.org This migration-annulation protocol is valued for its efficiency and tolerance of various functional groups. nih.gov Rhodium catalysts are also employed in annulation reactions, such as the intramolecular annulation of benzamide-tethered allylic alcohols, to produce azepinone derivatives under mild conditions. libretexts.org

| Methodology | Catalyst/Precursor | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropanation/1-aza-Cope Rearrangement | Rh(II) catalyst / 1-Sulfonyl-1,2,3-triazole with diene | α-Imino rhodium(II) carbenoid; 1-Imino-2-vinylcyclopropane | Fused dihydroazepines | jetir.org |

| Migration-Annulation Protocol | Rh(II) catalyst / N-Sulfonyl-1,2,3-triazole | α-Imino rhodium carbene; Zwitterion | Functionalized azepanes | nih.govrsc.org |

| Intramolecular Annulation | Rh(III) catalyst | Not specified | Azepinones | libretexts.org |

Copper-Catalyzed Processes

Copper-catalyzed reactions have emerged as highly effective for constructing azepane rings, particularly for N-sulfonylated analogues. A significant development is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes. rsc.orgrsc.orgacs.org This method is notable for its excellent chemo- and site-selectivity, proceeding via N-directed activation of distal C(sp³)–H bonds. acs.org The proposed mechanism involves a 1,5-hydrogen atom transfer of N-radicals, followed by coupling of the resulting alkyl radical with the diene/enyne and subsequent C-N bond formation to construct the seven-membered ring. rsc.orgacs.org This approach demonstrates broad functional-group compatibility and has been applied to the late-stage modification of complex molecules. acs.org

Another strategy involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines. This process provides an efficient route to trifluoromethyl-substituted azepine-2-carboxylates and their phosphorus analogues. wikipedia.orgacs.org Additionally, copper catalysis has been successfully used in the asymmetric intramolecular reductive cyclization of 2′-vinyl-biaryl-2-imines. Using a chiral biphosphine ligand, this method yields dibenzo[b,d]azepines containing both central and axial stereogenic elements with high diastereoselectivity and enantioselectivity. nih.gov

| Methodology | Catalyst System | Substrates | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Formal [5+2] Aza-annulation | Copper catalyst | N-fluorosulfonamides and 1,3-dienes/1,3-enynes | N-directed distal C(sp³)–H activation; Radical mechanism | Alkene/alkyne-containing azepanes | rsc.orgrsc.orgacs.org |

| Tandem Amination/Cyclization | Cu(I) catalyst (e.g., Cu(MeCN)₄PF₆) | Functionalized allenynes and amines | Efficient construction of functionalized azepine core | Trifluoromethyl-substituted azepine-2-carboxylates | wikipedia.orgacs.org |

| Asymmetric Reductive Cyclization | Cu(I) / Chiral biphosphine ligand | 2′-Vinyl-biaryl-2-imines | High diastereo- and enantioselectivity | Dibenzo[b,d]azepines | nih.gov |

Gold-Catalyzed Reactions

Gold catalysts provide versatile and efficient pathways for synthesizing various azepane and azepine derivatives. One notable method is a two-step [5+2] annulation for the synthesis of azepan-4-ones. rsc.org This process involves the oxidation of an N-(pent-4-yn-1-yl)piperidine precursor, followed by a gold-catalyzed reaction that proceeds through a gold carbene intermediate to favor a 1,7-C(sp³)–H insertion, yielding the bicyclic azepan-4-one (B24970) structure with high regioselectivity. rsc.org

A dual-catalyst system using both "soft" gold(I) and "hard" gold(III) catalysts enables a one-pot synthesis of 2-substituted azepanes from propargylic alcohols. chemistryviews.orgchemrxiv.org In this sequence, a soft Au(I) catalyst like Ph₃PAuNTf₂ facilitates a Meyer–Schuster rearrangement of the propargylic alcohol to form an α,β-unsaturated ketone. Subsequently, a hard Au(III) catalyst such as AuBr₃ promotes an intramolecular aza-Michael addition to afford the N-sulfonylated azepane. chemistryviews.orgchemrxiv.org This strategy is particularly relevant for synthesizing analogues of this compound.

Furthermore, gold(I) catalysts can enable the ring-expansion of N-sulfonylated azetidine (B1206935) derivatives through an ammoniumation reaction with alkynes, leading to ring-expanded azepine products which are valuable pharmacophores. Gold(III) catalysis has also been employed in intermolecular [4+3] annulation reactions between propargyl esters and α,β-unsaturated imines to construct azepine rings.

| Methodology | Catalyst(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Two-Step [5+2] Annulation | Ph₃PAuNTf₂ | Intramolecular alkyne oxidation / 1,7-C–H insertion | Azepan-4-ones | rsc.org |

| One-Pot Tandem Reaction | Au(I) (e.g., Ph₃PAuNTf₂) and Au(III) (e.g., AuBr₃) | Meyer–Schuster rearrangement / Aza-Michael addition | 2-Substituted N-sulfonyl azepanes | chemistryviews.orgchemrxiv.org |

| Ammoniumation/Ring-Expansion | Gold(I) catalyst | Addition of azetidine to alkyne / Ring expansion | Functionalized azepines | |

| Intermolecular [4+3] Annulation | Gold(III) catalyst | Cycloaddition | Substituted azepines |

Diversity-Oriented and Lead-Oriented Synthetic Approaches

The exploration of novel chemical space is crucial for drug discovery. Lead-oriented and diversity-oriented synthesis strategies aim to generate libraries of structurally diverse and complex molecules, such as azepane derivatives, that are suitable for biological screening. rsc.orgwikipedia.org These approaches focus on creating sp³-rich scaffolds that move beyond the flat, aromatic structures common in many compound libraries.

Scaffold Diversification Strategies for Azepane Derivatives

Several strategies have been developed to diversify the azepane scaffold, introducing a range of substituents and stereochemical complexities. One innovative approach is the photochemical dearomative ring expansion of simple nitroarenes. Mediated by blue light, this process converts a six-membered nitroarene into a seven-membered 3H-azepine ring system, which can then be hydrogenated to provide complex, polysubstituted azepanes in just two steps. This method allows for the creation of azepane analogues of known piperidine-containing drugs, effectively exploring new areas of chemical space.

Stereochemical diversity can be achieved through methods like the osmium-catalyzed tethered aminohydroxylation of allylic alcohols. While the primary goal is stereoselective synthesis, variations in the reaction can provide access to different diastereomers, offering a route to structural and stereochemical diversity that is valuable for biological screening.

Furthermore, multicomponent reactions provide rapid access to complex building blocks that can be converted into diverse heterocyclic scaffolds. For instance, a multicomponent condensation can produce ω-unsaturated dicyclopropylmethylamines, which are then transformed into azaspiro[2.6]nonanes (containing an azepane ring) through selective ring-closing metathesis or other cyclization methods. The functional groups on the resulting scaffolds offer multiple points for further diversification.

High-Throughput Synthetic Methodologies in Azepane Chemistry

High-throughput synthesis is essential for rapidly generating large libraries of compounds for screening in drug discovery. rsc.org The principles of combinatorial chemistry, which allow for the preparation of tens of thousands of compounds in a single process, can be applied to azepane synthesis. jetir.orgrsc.org

Key combinatorial techniques include parallel synthesis and split-mix (or split-and-pool) synthesis. jetir.orgrsc.org In parallel synthesis, different azepane analogues would be prepared in separate wells of a microtiter plate, often using robotic automation to add different building blocks or reagents to each well. rsc.org In a split-mix synthesis, a solid support (like polymer beads) is divided into portions, each is reacted with a different building block, and then the portions are recombined. rsc.orgrsc.org Repeating this cycle can exponentially increase the number of unique azepane derivatives created. rsc.org

Modern flow chemistry represents a powerful tool for high-throughput library production. An "assembly line" approach in a continuous flow reactor allows for multiple reaction steps to be performed sequentially. By introducing different reactants or reagents at various injection ports, a combinatorial library of molecules can be generated efficiently. This modular approach is well-suited for linking different chemical building blocks to an azepane core in a combinatorial fashion, enabling the rapid exploration of a broad chemical space.

Mechanistic Investigations of 1 2 Methyl 5 Nitrobenzenesulfonyl Azepane Synthesis

Elucidation of Proposed Reaction Pathways and Intermediates

The formation of the S-N bond in 1-(2-methyl-5-nitrobenzenesulfonyl)azepane is generally understood to occur through a nucleophilic substitution pathway at the sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orgcbijournal.com

The proposed reaction mechanism initiates with the nucleophilic attack of the nitrogen atom of the azepane ring on the electrophilic sulfur atom of 2-methyl-5-nitrobenzenesulfonyl chloride. This step is believed to proceed through a transition state that leads to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion and the formation of the sulfonamide product.

While direct evidence for specific intermediates in the synthesis of this compound is scarce in the literature, several species can be proposed based on analogous reactions:

Zwitterionic Species: In the absence of a strong base, a zwitterionic intermediate could potentially form after the initial nucleophilic attack of the amine on the sulfonyl chloride. This species would bear a positive charge on the nitrogen atom and a negative charge on one of the sulfonyl oxygen atoms. However, such intermediates are generally transient and may not be readily detectable.

Carbocation Intermediates: The formation of carbocation intermediates is unlikely in the standard synthesis of this compound from 2-methyl-5-nitrobenzenesulfonyl chloride and azepane, as this reaction does not involve the formation or cleavage of carbon-carbon or carbon-heteroatom bonds in a manner that would generate a carbocation. However, in alternative synthetic routes to azepine derivatives, carbocation intermediates have been postulated, for instance, in the ring expansion of N-arylindoles. nih.gov

Nitrogen Ylides: Nitrogen ylides are generally not considered as intermediates in the direct sulfonylation of amines with sulfonyl chlorides. semanticscholar.orgresearchgate.netbaranlab.org These reactive species are more commonly associated with reactions involving carbenes or other specific synthetic methodologies. semanticscholar.orgresearchgate.netbaranlab.org

A general representation of the proposed reaction pathway is depicted below:

Scheme 1: Proposed Reaction Pathway for the Synthesis of this compound

In this proposed mechanism, azepane acts as a nucleophile, attacking the sulfur atom of 2-methyl-5-nitrobenzenesulfonyl chloride. A base is typically employed to facilitate the removal of the proton from the nitrogen and the chloride from the sulfur, driving the reaction towards the formation of the final sulfonamide product.

Kinetic and Thermodynamic Parameters Governing Azepane Ring Formation

The kinetic and thermodynamic parameters for the formation of the azepane ring itself are not directly relevant to the synthesis of this compound from pre-formed azepane. Instead, the kinetics and thermodynamics of the N-sulfonylation reaction are the governing factors.

Kinetics: The rate of the sulfonylation reaction is influenced by several factors:

Nucleophilicity of the Amine: The nitrogen atom of azepane is a secondary amine and is nucleophilic. The rate of reaction is dependent on its ability to attack the sulfonyl chloride.

Electrophilicity of the Sulfonyl Chloride: The presence of the electron-withdrawing nitro group on the benzene (B151609) ring of 2-methyl-5-nitrobenzenesulfonyl chloride increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents are often used for sulfonylation reactions.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.

Kinetic studies on the hydrolysis of related sulfonyl derivatives have shown a dependence on the concentration of the amine, suggesting that the amine can act as a general base catalyst. acs.org

Thermodynamics: The formation of the sulfonamide bond is generally a thermodynamically favorable process. researchgate.net The reaction is typically exothermic, with a negative Gibbs free energy change, indicating a spontaneous reaction under appropriate conditions. The stability of the resulting sulfonamide contributes to driving the equilibrium towards the product side. Thermodynamic studies on the solubility and sublimation of sulfonamides provide insights into their stability. researchgate.netresearchgate.net

The following table summarizes the general factors influencing the kinetics of N-sulfonylation reactions.

| Parameter | Influence on Reaction Rate | Rationale |

| Amine Nucleophilicity | Increases rate | A more nucleophilic amine will attack the electrophilic sulfur center more readily. |

| Sulfonyl Chloride Electrophilicity | Increases rate | Electron-withdrawing groups on the aryl ring of the sulfonyl chloride enhance its reactivity. |

| Steric Hindrance | Decreases rate | Bulky substituents on either the amine or the sulfonyl chloride can hinder the approach of the reactants. |

| Temperature | Increases rate | Provides the necessary activation energy for the reaction to proceed faster. |

| Solvent Polarity | Variable | The effect of solvent polarity can be complex, influencing the solubility of reactants and the stability of the transition state. |

Influence of Catalysts and Additives on Reaction Mechanism and Selectivity

While the reaction between a secondary amine and a sulfonyl chloride can often proceed without a catalyst, the use of catalysts and additives can significantly improve the reaction rate, yield, and selectivity. cbijournal.comorganic-chemistry.org

Catalysts:

Base Catalysis: The most common "catalysts" or promoters for this reaction are bases. Their primary role is to neutralize the HCl generated during the reaction, which shifts the equilibrium towards the product. rsc.orgcbijournal.com Common bases include tertiary amines like triethylamine (B128534) and pyridine, as well as inorganic bases like potassium carbonate. The base can also deprotonate the amine, increasing its nucleophilicity.

Lewis Acid Catalysis: Lewis acids such as aluminum chloride (AlCl₃) supported on silica (B1680970) gel have been shown to catalyze sulfonylation reactions, particularly of aromatic compounds. researchgate.net While less common for the sulfonylation of amines, a Lewis acid could potentially activate the sulfonyl chloride by coordinating to one of the oxygen atoms, further increasing the electrophilicity of the sulfur atom.

Additives:

Phase-Transfer Catalysts: In biphasic reaction systems, phase-transfer catalysts can be employed to facilitate the transport of reactants between the aqueous and organic phases.

Activating Agents: In some synthetic methodologies for sulfonamides, activating agents are used to generate the sulfonyl chloride in situ from sulfonic acids or other precursors. rsc.org

The table below provides an overview of common catalysts and additives used in sulfonylation reactions.

| Catalyst/Additive | Type | Role in Reaction |

| Pyridine, Triethylamine | Base | HCl scavenger, enhances amine nucleophilicity. cbijournal.com |

| Potassium Carbonate | Base | HCl scavenger. researchgate.net |

| Lewis Acids (e.g., AlCl₃) | Acid | Activates the sulfonyl chloride. researchgate.net |

| Metal Oxides (e.g., ZnO, MgO) | Catalyst | Can facilitate sulfonylation. |

| Phase-Transfer Catalysts | Additive | Facilitates reactions in biphasic systems. |

Stereochemical Control in the Synthesis of Azepane Derivatives

Diastereoselective Approaches to 1-(2-METHYL-5-NITROBENZENESULFONYL)AZEPANE and Related Compounds

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of substituted azepanes, this involves controlling the relative stereochemistry of multiple chiral centers on the ring. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of azepane scaffolds.

One powerful method involves the asymmetric lithiation-conjugate addition of N-protected allylamines to α,β-unsaturated esters. nih.gov This sequence, often mediated by chiral ligands like (-)-sparteine, can establish multiple stereocenters with high diastereoselectivity. Subsequent hydrolysis, cyclization, and reduction steps yield highly substituted azepanes. nih.gov Another effective strategy is the ring expansion of diastereomerically pure piperidine (B6355638) derivatives, which can proceed with excellent stereoselectivity and regioselectivity to furnish the corresponding azepanes. rsc.org The stereochemistry of the final azepane is directly dictated by the stereochemistry of the piperidine precursor. rsc.org

Catalytic formal [5+2] cycloaddition reactions have also emerged as a potent tool for the diastereoselective synthesis of fused azepine systems, such as azepino[1,2-a]indoles. nih.gov These reactions can proceed with high diastereomeric ratios, offering a direct route to complex polycyclic structures containing the azepane core. nih.govnih.gov

Table 1: Summary of Diastereoselective Approaches for Azepane Synthesis

| Method | Description | Key Features |

|---|---|---|

| Lithiation-Conjugate Addition | Asymmetric lithiation of N-protected allylamines followed by conjugate addition to an unsaturated ester. nih.gov | High diastereoselectivity; creates multiple stereocenters. nih.gov |

| Piperidine Ring Expansion | Ring expansion of a pre-existing, diastereomerically pure six-membered ring. rsc.org | Excellent transfer of stereochemistry; high yields. rsc.org |

| [5+2] Annulation/Cycloaddition | Palladium-catalyzed reaction of o-arylanilines with dienes or Lewis acid-catalyzed cycloaddition. nih.govnih.gov | Constructs fused-ring systems; high diastereoselectivity. nih.govnih.gov |

Enantioselective Methodologies (e.g., using Chiral Catalysts, Chiral Auxiliaries, Biocatalysis)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial in medicinal chemistry, where different enantiomers can have vastly different biological activities.

Chiral Catalysts: Transition metal catalysis is a cornerstone of enantioselective synthesis. Cationic ruthenium complexes paired with chiral picolinic acid derivatives have been shown to catalyze asymmetric intramolecular N-allylation reactions to produce α-alkenyl substituted azepanes with excellent enantiomeric ratios (up to >99:1). nih.gov Similarly, copper-catalyzed asymmetric cyclizations have been developed for the synthesis of dibenzo[b,d]azepines, controlling both central and axial chirality with high enantioselectivity. us.es Platinum-catalyzed cycloisomerization has also been employed for the enantioselective synthesis of azepine-fused planar-chiral ferrocenes. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. For instance, (R)-2-phenylglycinol has been used as a chiral auxiliary to control the synthesis of axially and centrally chiral dibenz[c,e]azepines. nih.gov The auxiliary guides the formation of specific stereocenters, and its subsequent cleavage yields the enantiomerically enriched target molecule. wikipedia.orgnih.gov Oxazolidinones and camphorsultam are other widely used auxiliaries that could be adapted for azepane synthesis. wikipedia.org

Biocatalysis: Enzymes offer an environmentally friendly and highly selective alternative for asymmetric synthesis. mdpi.com Biocatalytic processes, such as transamination or carbonyl reduction using enzymes like transaminases (ATAs) or keto reductases (KREDs), can be used to produce chiral amino- or hydroxy-azepanes from prochiral ketones with high optical purity. nih.gov This approach combines steps like in situ N-protection and stereoselective biocatalytic transformation in a one-pot setup, demonstrating an efficient route to chiral azepane building blocks. nih.gov

Table 2: Overview of Enantioselective Methodologies

| Methodology | Description | Example |

|---|---|---|

| Chiral Catalysts | A chiral metal-ligand complex preferentially catalyzes the formation of one enantiomer. | CpRu-catalyzed intramolecular N-allylation for α-alkenyl azepanes. nih.gov |

| Chiral Auxiliaries | A recoverable chiral group is temporarily attached to the substrate to direct stereochemistry. wikipedia.org | Use of (R)-2-phenylglycinol to control chirality in dibenz[c,e]azepine synthesis. nih.gov |

| Biocatalysis | Enzymes are used to catalyze stereoselective transformations. mdpi.com | Biocatalytic transamination of an N-Boc-hexahydro-1H-azepin-4-one to yield a chiral amino-azepane. nih.gov |

Regioselectivity in Cycloaddition and Ring Expansion Reactions

Regioselectivity, the control over which of several possible positions a reaction occurs, is critical when constructing the azepane ring from acyclic or smaller cyclic precursors.

Cycloaddition Reactions: Palladium-catalyzed decarboxylative [5+4] cycloadditions have been developed that feature exclusive regioselectivity, providing a direct route to nine-membered rings, but the principles are applicable to other ring sizes. rsc.org In the context of azepanes, a formal [5+2] cycloaddition provides a powerful method for ring construction. nih.govorganic-chemistry.org The regioselectivity is often controlled by the electronic nature of the reactants and the catalyst, ensuring the formation of the desired constitutional isomer. For example, in the Pd(II)-catalyzed [5+2] annulation of o-arylanilines with dienes, regioselectivity is achieved through a specific sequence of C-H activation and migratory insertion. nih.gov

Ring Expansion Reactions: Ring expansion reactions are a common and effective method for synthesizing seven-membered rings. nih.gov For example, the reaction of 2-azanorbornan-3-yl methanols under Mitsunobu conditions leads to a stereoselective ring expansion to a bridged azepane system. researchgate.net The reaction proceeds via an aziridinium (B1262131) intermediate, and the regioselectivity of the nucleophilic attack is controlled by the substitution pattern, with the nucleophile attacking the more substituted carbon. researchgate.net A recently developed photochemical dearomative ring expansion of nitroarenes offers a novel two-step pathway to complex azepanes, where the six-membered aromatic ring is transformed into a seven-membered ring system with defined regiochemistry. manchester.ac.uk

Table 3: Regioselective Ring-Forming Reactions for Azepane Synthesis

| Reaction Type | Description | Regiochemical Control |

|---|---|---|

| [5+2] Cycloaddition | A five-atom component reacts with a two-atom component to form a seven-membered ring. nih.gov | Controlled by catalyst and electronics of the reacting partners. nih.gov |

| Ring Expansion | A smaller ring (e.g., piperidine, pyrrolidine) is chemically altered to increase its size by one or more atoms. nih.gov | Determined by the migratory aptitude of substituents or the site of nucleophilic attack on an intermediate. researchgate.netmanchester.ac.uk |

Conformational Analysis of the Azepane Ring System (e.g., Chair and Boat Conformations, Atropisomerism related to Sulfonyl Moiety)

Conformational Flexibility: The seven-membered azepane ring is conformationally flexible, with several low-energy conformations, including chair, boat, and twist-boat forms. The energy barriers between these conformations are generally low, leading to a dynamic equilibrium. The introduction of a bulky N-sulfonyl group, such as the 2-methyl-5-nitrobenzenesulfonyl moiety, significantly influences this conformational landscape. Steric interactions between the sulfonyl group and substituents on the azepane ring will dictate the preferred conformation, likely favoring a pseudo-chair arrangement that minimizes these interactions.

Atropisomerism: Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.gov In this compound, the N-S bond is a potential axis of chirality. The presence of the ortho-methyl group on the benzenesulfonyl ring can create significant steric hindrance, restricting free rotation around the N-S bond. semanticscholar.org If the energy barrier to rotation is sufficiently high (typically >23 kcal/mol at room temperature), stable and separable atropisomers can exist. nih.gov This phenomenon has been observed in related N-aryl systems and represents an additional, often overlooked, element of stereochemistry. nih.gov The specific conformation of the azepane ring can, in turn, influence the rotational barrier of the N-S bond, creating a complex interplay between central and axial chirality.

Computational and Theoretical Studies on 1 2 Methyl 5 Nitrobenzenesulfonyl Azepane

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-(2-METHYL-5-NITROBENZENESULFONYL)AZEPANE, DFT calculations would be instrumental in elucidating the mechanisms of its formation or subsequent reactions. Researchers could model the reaction pathway for the synthesis of the molecule, likely from 2-methyl-5-nitrobenzenesulfonyl chloride and azepane. Such studies would calculate the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rates. While general DFT studies on sulfonamides exist, providing insights into their electronic characteristics, specific transition state energies and reaction coordinates for this compound have not been published. daneshyari.comnih.govnih.gov

Hypothetical Data Table for DFT Calculations:

| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) | Transition State Energy (kcal/mol) |

| Reactant Complex Formation | Data N/A | Data N/A | Data N/A |

| Nucleophilic Attack | Data N/A | Data N/A | Data N/A |

| Proton Transfer | Data N/A | Data N/A | Data N/A |

| Product Release | Data N/A | Data N/A | Data N/A |

| This table illustrates the type of data that would be generated from DFT studies; no such data is currently available for this specific compound. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a molecule like this compound, which contains a flexible seven-membered azepane ring, MD simulations would be essential to understand its conformational landscape. The azepane ring can adopt several low-energy conformations, such as chair and boat forms, and the bulky sulfonyl group would significantly influence the energetic preference for these shapes. MD simulations could map these conformational changes, identify the most stable structures, and calculate the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets. While MD simulations have been applied to other azepane-containing molecules to study their binding affinities, specific studies on the conformational flexibility of this compound are absent from the literature. nih.govresearchgate.net

Theoretical Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a compound with its reactivity. These models use calculated molecular descriptors (such as electronic, steric, or topological properties) to predict reaction rates or equilibrium constants. For this compound, a theoretical QSRR study would involve calculating a range of descriptors and attempting to correlate them with a specific, measured reactivity parameter. This could, for example, predict its susceptibility to nucleophilic attack or its rate of hydrolysis under certain conditions. The development of such a model requires a dataset of related compounds with known reactivities, which does not currently exist for this specific molecular scaffold.

Electronic Structure Analysis and Bonding Characteristics of the Sulfonyl Azepane Linkage

An analysis of the electronic structure provides fundamental information about the distribution of electrons within a molecule, which dictates its chemical properties. For this compound, computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) could be used to investigate the nature of the crucial S-N bond in the sulfonyl azepane linkage. This would quantify the degree of covalent and ionic character in the bond, the hybridization of the sulfur and nitrogen atoms, and the extent of electron delocalization from the nitrogen lone pair into the sulfonyl group. The presence of the electron-withdrawing nitro group on the benzene (B151609) ring would significantly impact the electron density at the sulfur atom, influencing the strength and polarity of the S-N bond. While general principles of sulfonamide electronic structure are understood, a detailed analysis specific to this molecule has not been performed.

Hypothetical Data Table for Electronic Properties:

| Parameter | Calculated Value |

| Mulliken Charge on Sulfur (S) | Data N/A |

| Mulliken Charge on Nitrogen (N) | Data N/A |

| S-N Bond Length (Å) | Data N/A |

| S-N Bond Order | Data N/A |

| Dipole Moment (Debye) | Data N/A |

| This table represents typical outputs from electronic structure calculations; specific values for the title compound are not available. |

Spectroscopic and Chromatographic Methodologies for Structural Analysis Theoretical Principles

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Azepane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity. For azepane derivatives, which feature a flexible seven-membered ring, NMR is particularly crucial for both structural confirmation and conformational analysis. rsc.org

In ¹H NMR spectroscopy, the chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. Protons attached to the azepane ring are expected to appear in the aliphatic region, while those on the substituted benzene (B151609) ring will be in the aromatic region.

Azepane Ring Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C7) are deshielded due to the electron-withdrawing effect of the sulfonyl group, causing their signals to appear at a lower field (higher δ value) compared to other methylene (B1212753) protons in the ring. The remaining methylene protons (on C3, C4, C5, and C6) would typically produce complex, overlapping multiplets in the upfield region.

Aromatic Ring Protons: The three protons on the 2-methyl-5-nitrobenzenesulfonyl group will exhibit distinct chemical shifts based on their position relative to the electron-withdrawing nitro (NO₂) and sulfonyl (SO₂) groups and the electron-donating methyl (CH₃) group.

Methyl Protons: The methyl group protons will appear as a singlet in the upfield aliphatic region.

Spin-spin coupling, observed as signal splitting (multiplicity), arises from the interaction of non-equivalent protons on adjacent carbon atoms. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled protons, which is essential for conformational analysis of the flexible azepane ring. mdpi.com

Table 1: Predicted ¹H NMR Data for 1-(2-METHYL-5-NITROBENZENESULFONYL)AZEPANE Note: These are theoretical values based on typical ranges for similar functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Azepane H-2, H-7 | 3.2 - 3.6 | Multiplet | ~5-8 |

| Azepane H-3, H-4, H-5, H-6 | 1.5 - 1.9 | Multiplet | ~5-8 |

| Aromatic H | 7.5 - 8.5 | Multiplets (Doublets, Doublet of Doublets) | ~2-9 |

| Methyl (-CH₃) | 2.5 - 2.8 | Singlet | N/A |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Azepane Ring Carbons: The carbons directly bonded to the nitrogen (C2, C7) will be shifted downfield relative to the other aliphatic carbons (C3, C4, C5, C6) due to the deshielding effect of the nitrogen and the attached sulfonyl group. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will appear in the typical aromatic region (~110-150 ppm). The carbons bearing the sulfonyl, nitro, and methyl groups, as well as the carbon ortho and para to the powerful electron-withdrawing nitro group, will have distinct and predictable chemical shifts. rsc.org

Methyl Carbon: The methyl carbon will give a signal in the far upfield region of the spectrum.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound Note: These are theoretical values based on typical ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

|---|---|---|

| Azepane C-2, C-7 | 48 - 55 | CH₂ |

| Azepane C-3, C-6 | 27 - 32 | CH₂ |

| Azepane C-4, C-5 | 25 - 29 | CH₂ |

| Aromatic C (unsubstituted) | 120 - 135 | CH |

| Aromatic C (substituted) | 130 - 150 | C |

| Methyl (-CH₃) | 18 - 25 | CH₃ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all ¹H and ¹³C signals and elucidating complex structural features. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu It is used to trace the connectivity of protons within the azepane ring and to determine the relative positions of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This allows for the definitive assignment of carbon signals based on their already assigned proton partners.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.edu This is a powerful tool for connecting different fragments of the molecule. For instance, it can show a correlation from the azepane H-2/H-7 protons to the sulfonyl-bearing aromatic carbon, confirming the attachment of the azepane ring to the benzenesulfonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the stereochemistry and preferred conformation of the azepane ring by observing through-space interactions between its protons. researchgate.net

Principles of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the precise molecular weight, allowing for the determination of its elemental formula.

Upon ionization (e.g., via Electrospray Ionization, ESI), the molecule can be subjected to collision-induced dissociation (tandem MS or MS/MS) to induce fragmentation. The fragmentation of aromatic sulfonamides follows characteristic pathways. nih.gov

S-N Bond Cleavage: A common fragmentation is the cleavage of the sulfonamide bond, which can lead to ions corresponding to the azepane moiety and the 2-methyl-5-nitrobenzenesulfonyl moiety.

Loss of SO₂: A characteristic fragmentation of arylsulfonamides involves the extrusion of a neutral sulfur dioxide (SO₂) molecule (loss of 64 Da). nih.gov

C-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom can also occur.

Azepane Ring Fragmentation: The saturated azepane ring can undergo fragmentation, typically through the loss of small neutral molecules like ethene.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Note: Molecular Weight of the parent compound is 298.35 g/mol .

| Predicted m/z | Corresponding Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 299.10 | [M+H]⁺ | Protonated Molecular Ion |

| 200.05 | [C₇H₅NO₄S]⁺ | Cleavage of S-N bond |

| 98.11 | [C₆H₁₂N]⁺ | Cleavage of S-N bond |

| 235.09 | [M+H - SO₂]⁺ | Loss of neutral SO₂ |

| 154.03 | [C₇H₅NO₂]⁺ | Cleavage of C-S bond |

Principles of Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). Since different functional groups vibrate at characteristic frequencies, the IR spectrum serves as a molecular fingerprint, allowing for the identification of the functional groups present. vscht.cz

For this compound, key absorptions are expected for the sulfonyl, nitro, and aliphatic amine groups.

Sulfonyl Group (SO₂): This group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch (νas) and a symmetric stretch (νs). rsc.org

Nitro Group (NO₂): Aromatic nitro groups also exhibit two strong stretching bands, one asymmetric and one symmetric. blogspot.com

C-N and C-H Bonds: The spectrum will also show C-N stretching vibrations from the sulfonamide and azepane ring, as well as C-H stretching vibrations for both the aliphatic (azepane, methyl) and aromatic portions of the molecule.

Table 4: Characteristic IR Absorption Frequencies for this compound Note: These are theoretical values based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Sulfonyl (-SO₂-) | Asymmetric Stretch | 1330 - 1370 | Strong |

| Sulfonyl (-SO₂-) | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Sulfonamide (C-S) | Stretch | 890 - 930 | Medium |

Principles of X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsional angles, at atomic resolution. nih.gov

For a flexible molecule like this compound, X-ray crystallography is invaluable for:

Absolute Structural Confirmation: It provides definitive proof of the atomic connectivity, confirming the substitution pattern on the benzene ring and the linkage to the azepane nitrogen.

Conformational Analysis: The seven-membered azepane ring can adopt several low-energy conformations, such as chair, boat, or twist-chair forms. nih.gov X-ray analysis reveals the specific conformation adopted by the molecule in the solid state, which can provide insight into its preferred geometry. nih.govrsc.org

Intermolecular Interactions: The crystal structure analysis also reveals how molecules pack in the crystal lattice and identifies any significant intermolecular interactions, such as hydrogen bonds or π-stacking, which can influence the physical properties of the compound.

The successful application of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound suitable for X-ray diffraction analysis. openaccessjournals.com

Principles of Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The concept of chirality is fundamental to understanding the three-dimensional structure of molecules. A molecule is considered chiral if it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, but their interaction with other chiral entities, such as biological receptors or a chiral stationary phase, can differ significantly. For pharmaceutical compounds, it is often the case that one enantiomer exhibits the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects. Consequently, the separation and quantification of enantiomers are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and determination of the enantiomeric purity of chiral compounds. heraldopenaccess.us The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is crucial in many fields, particularly in the pharmaceutical industry. heraldopenaccess.us The enantiomeric excess is defined as the absolute difference between the mole fraction of each enantiomer and is typically expressed as a percentage.

The fundamental principle behind chiral HPLC is the use of a chiral environment to induce a difference in the interaction energy between the two enantiomers of a racemic mixture, leading to their separation. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

Mechanism of Chiral Recognition on a CSP:

The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the solute enantiomers and the chiral selector of the CSP. eijppr.com For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes. According to the widely accepted three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole interactions, π-π stacking, steric hindrance) are necessary for chiral recognition. csfarmacie.cz One of these interactions must be stereochemically dependent.

The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, resulting in a longer retention time, while the enantiomer forming the less stable complex will elute earlier. The differential retention allows for the separation of the two enantiomers into distinct peaks in the chromatogram.

Types of Chiral Stationary Phases:

A variety of CSPs have been developed and are commercially available, each with different chiral selectors and mechanisms of interaction. For a compound like this compound, which is a sulfonamide derivative, polysaccharide-based CSPs are often highly effective. researchgate.netresearchgate.net

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. They typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or covalently bonded to a silica (B1680970) support. researchgate.net The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. researchgate.net

Pirkle-type CSPs: These CSPs are based on a small chiral molecule covalently bonded to a support. They function based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. eijppr.com

Protein-based CSPs: These utilize proteins like bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP) as the chiral selector. They are particularly useful for separating chiral drugs in biological matrices.

Macrocyclic Antibiotic CSPs: Macrocyclic antibiotics such as vancomycin (B549263) and teicoplanin can be used as chiral selectors, offering a broad range of enantioselectivity for various classes of compounds. eijppr.com

Chiral Crown Ether CSPs: These are particularly effective for the separation of primary amines and amino acids. nih.gov The mechanism involves the formation of inclusion complexes between the protonated amine and the crown ether cavity. nih.gov

Role of the Mobile Phase:

The composition of the mobile phase plays a crucial role in chiral separations and can be optimized to improve resolution and analysis time. In normal-phase HPLC, a nonpolar solvent like hexane (B92381) is typically used with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). researchgate.net In reversed-phase HPLC, an aqueous buffer is used with an organic modifier like acetonitrile (B52724) or methanol. nih.gov The choice of solvent, modifier, and additives can influence the interactions between the analyte and the CSP, thereby affecting retention and selectivity. For the separation of basic compounds like amines, acidic additives are often incorporated into the mobile phase to improve peak shape and resolution. nih.gov

Determination of Enantiomeric Excess (e.e.):

Once the enantiomers are separated by chiral HPLC, the enantiomeric excess can be calculated from the resulting chromatogram. The area under each peak is proportional to the concentration of the corresponding enantiomer. Assuming the detector response is the same for both enantiomers, the e.e. is calculated using the following formula:

e.e. (%) = ([Area1 - Area2] / [Area1 + Area2]) x 100

Where Area1 and Area2 are the peak areas of the major and minor enantiomers, respectively. uma.es

The following interactive table illustrates a hypothetical result from a chiral HPLC analysis used to determine the enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area |

| Enantiomer 1 (S) | 8.5 | 95000 |

| Enantiomer 2 (R) | 10.2 | 5000 |

Based on this data, the enantiomeric excess would be calculated as: e.e. (%) = ([95000 - 5000] / [95000 + 5000]) x 100 = 90%

This indicates that the sample contains a 90% excess of Enantiomer 1.

Exemplary HPLC Conditions for Chiral Sulfonamide Separation:

While specific conditions for this compound are not documented, the following table provides typical starting conditions for the chiral separation of related sulfonamides, based on published research. researchgate.netnih.gov

| Parameter | Condition |

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Normal Phase: n-Hexane/Isopropanol (e.g., 80:20 v/v) Reversed Phase: Perchloric acid buffer (pH 1.0) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25-30 °C) |

| Detector | UV at a suitable wavelength (e.g., 226 nm or 254 nm) |

Method development would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. nih.gov

Advanced Derivatization and Functionalization Strategies of 1 2 Methyl 5 Nitrobenzenesulfonyl Azepane

Transformations at the Azepane Nitrogen Atom